molecular formula C6H8N2O2S B143914 5-Methyl-2-pyridinesulfonamide CAS No. 65938-77-4

5-Methyl-2-pyridinesulfonamide

Cat. No.: B143914
CAS No.: 65938-77-4
M. Wt: 172.21 g/mol
InChI Key: HXURYNQXMBRJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXURYNQXMBRJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394266
Record name 5-Methyl-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65938-77-4
Record name 5-Methyl-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-pyridinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sec-butyllithium (9.8 ml of 1.3M in cyclohexane) and N,N,N',N'-tetramethylethylenediamine (1.8 ml, 12.2 mmol) were added to a stirred solution of 2-bromo-5-methylpyridine (2 g, 11.6 mmol) at -78° C. under a nitrogen atmosphere. After 90 min sulphur dioxide (approximately 30 ml) was condensed into the reaction mixture using a cold finger and the reaction mixture was slowly warmed to room temperature over 12 h. The reaction mixture was concentrated to dryness and the residue dissolved in ice-water. To this was added a mixture of sodium hydroxide (1.39 g, 35 mmol) and hydroxylamine sulphonic acid (3.9 g, 35 mmol) in water (20 ml). After 24 h the solution was extracted with ethyl acetate, dried (MgSO4) and concentrated. Flash column chromatography (95% dichloromethane/5% methanol) gave the product (250 mg) as a clear oil which crystallised on standing.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-pyridinesulfonamide
Reactant of Route 2
5-Methyl-2-pyridinesulfonamide
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-pyridinesulfonamide
Reactant of Route 4
5-Methyl-2-pyridinesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-pyridinesulfonamide
Reactant of Route 6
5-Methyl-2-pyridinesulfonamide
Customer
Q & A

Q1: What makes 5-methyl-2-pyridinesulfonamide particularly effective in copper-catalyzed aziridination reactions?

A1: The presence of both the sulfonamide group and the 2-pyridyl ring in this compound is crucial for its effectiveness. The 2-pyridyl group facilitates the reaction through a chelation mechanism. It coordinates to the copper catalyst, forming a stable intermediate with the nitrenoid generated from this compound [, ]. This chelation significantly enhances the reactivity and selectivity of the aziridination process.

Q2: What are the advantages of using this compound in copper-catalyzed aziridination compared to other methods?

A2: This approach offers several advantages:

  • Mild Reaction Conditions: Aziridination proceeds smoothly under mild conditions without requiring external ligands or bases [].
  • High Efficiency: The chelation-assisted mechanism allows for efficient aziridine formation with a range of aryl olefins, even without a large excess of olefin [].
  • Versatile Applications: Beyond aziridination, the this compound protecting group can be readily removed, and the resulting aziridines are amenable to selective ring-opening reactions [].

Q3: What evidence supports the proposed mechanism of copper-nitrenoid formation and transfer involving this compound?

A3: Several lines of evidence support the proposed mechanism:

  • X-ray Crystallography: Crystallographic studies have confirmed the formation of copper complexes with this compound, demonstrating the crucial role of pyridyl coordination [].
  • ESI-MS and Kinetic Studies: Electrospray ionization mass spectrometry (ESI-MS) and kinetic investigations have provided insights into the reaction intermediates and the rate-determining steps, supporting the involvement of a copper-nitrenoid species [].
  • Computational Studies: Computational analyses, including density functional theory (DFT) calculations, have further corroborated the proposed mechanism, highlighting the energetic favorability of the pyridyl-coordinated nitrenoid intermediate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.